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Compound of Interest

Compound Name: 1-Ethyl-2-methyl-1,4-diazepane

CAS No.: 1267599-58-5

Cat. No.: B1471702

Get Quote

Application Note: Pharmacological Evaluation of 1-Ethyl-2-methyl-1,4-diazepane as a CNS

Lead Scaffold

Part 1: Executive Summary & Strategic Rationale
1-Ethyl-2-methyl-1,4-diazepane (herein referred to as EMD-14) represents a critical

"privileged scaffold" in central nervous system (CNS) drug discovery.[1][2] Belonging to the

homopiperazine (1,4-diazepane) class, this moiety is structurally distinct from the classical 1,4-

benzodiazepines (e.g., diazepam) due to its saturated, flexible seven-membered ring system.

[1][2]

Why this molecule matters:

Structural Versatility: The 1,4-diazepane ring is a core pharmacophore in established CNS

agents such as homochlorcyclizine (antihistamine/serotonergic) and emedastine.[1] The

expansion from a 6-membered piperazine to a 7-membered diazepane alters the bite angle

and conformational entropy, often improving selectivity for GPCRs like Histamine H3,

Dopamine D2/D3, and Sigma-1 receptors.[1][2]
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Physicochemical "Sweet Spot": The N-ethyl and C-methyl substitutions provide a lipophilic

adjustment to the polar diamine core, potentially optimizing the LogP for Blood-Brain Barrier

(BBB) penetration without compromising water solubility.[1][2]

Secondary Amine Handle: The unsubstituted nitrogen at position 4 serves as an ideal vector

for further SAR (Structure-Activity Relationship) expansion or as a proton-accepting site for

receptor aspartate residues.[1][2]

This guide provides a standardized workflow to evaluate EMD-14 as a CNS-active lead,

focusing on stability, BBB permeability, and receptor affinity.[1][2]

Part 2: Physicochemical Properties & Handling
Before biological testing, the fundamental properties of EMD-14 must be managed to ensure

reproducibility.[1][2]

Table 1: Predicted Physicochemical Profile
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Property Value (Predicted) Relevance to CNS Delivery

Molecular Weight ~142.24 g/mol

Low MW favors high CNS

penetration (Fragment-like).[1]

[2]

LogP (Octanol/Water) 0.8 – 1.2

Optimal range for passive

diffusion is 1.5–3.5; EMD-14 is

slightly polar, suggesting need

for active transport or further

lipophilic substitution for high

potency.[1][2]

pKa (Basic N) ~9.5 (N4), ~6.5 (N1)

At physiological pH (7.4), N4 is

predominantly protonated

(cationic), aiding interaction

with GPCR aspartate residues

but potentially hindering

passive membrane crossing.[1]

[2]

TPSA ~15-25 Å²
Well below the 90 Å² threshold

for BBB permeation.[1][2]

Handling & Storage Protocol:

Hygroscopicity Warning: As a low-molecular-weight diamine, the free base is likely

hygroscopic and prone to absorbing atmospheric CO₂ (forming carbamates).[1][2]

Standard: Convert to a dihydrochloride (2HCl) or fumarate salt for biological assays to

ensure precise weighing.

Storage: Store neat oil/solid at -20°C under Argon. Make fresh DMSO stock solutions (10

mM) only on the day of the assay to prevent oxidation of the secondary amine.[1][2]

Part 3: Experimental Protocols
Workflow Visualization
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Phase 1: In Vitro Profiling

Phase 2: In Vivo Validation
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Caption: Sequential workflow for evaluating EMD-14, moving from chemical verification to in

vitro screening and finally in vivo behavioral models.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane
Permeability Assay)
Purpose: To determine if EMD-14 can cross the blood-brain barrier via passive diffusion.[1][2]

Materials:

Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).[1][2]

Acceptor Plate: 96-well PTFE plate.[1][2]

Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.[1][2]

Buffer: PBS (pH 7.4).

Methodology:

Membrane Coating: Carefully apply 4 µL of Porcine Brain Lipid solution to the PVDF

membrane of the donor plate.[1] Allow 5 minutes for solvent evaporation.

Preparation:

Donor Wells: Add 200 µL of EMD-14 (100 µM in PBS).
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Acceptor Wells: Add 200 µL of blank PBS.[1][2]

Incubation: Sandwich the plates (Donor on top of Acceptor) and incubate at 25°C for 18

hours in a humidity chamber (to prevent evaporation).

Analysis: Separate plates. Quantify EMD-14 concentration in both donor and acceptor wells

using LC-MS/MS.

Calculation: Calculate Effective Permeability (

) using the formula:

Validation Criteria: Propranolol (High Permeability Control) must show

cm/s.[1][2] EMD-14 is considered CNS-penetrant if

cm/s.[1][2]

Protocol B: GPCR Radioligand Binding (Focus:
Histamine H3 & Sigma-1)
Purpose: 1,4-diazepanes are privileged scaffolds for Histamine H3 and Sigma receptors.[1][2]

This assay screens for affinity.

Target Selection:

Primary: Histamine H3 (Gi-coupled).[1][2]

Secondary: Sigma-1 (Chaperone).[1][2]

Methodology (Histamine H3 Example):

Membrane Prep: Use CHO-K1 cells stably expressing human H3 receptor.[1][2] Homogenize

in ice-cold Tris-HCl (pH 7.4).

Ligand: [³H]-N-alpha-methylhistamine (NAMH) at 2 nM.

Competition:
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Incubate membranes (20 µg protein) with [³H]-NAMH and varying concentrations of EMD-

14 (

M to

M).

Non-specific binding determined by 10 µM Thioperamide.[1][2]

Incubation: 60 minutes at 25°C.

Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine

(reduces binding to filter).[1][2]

Data Analysis: Plot displacement curves to determine

and calculate

using the Cheng-Prusoff equation.

Success Metric: A

nM indicates EMD-14 is a potent "Hit."[1][2]

Protocol C: In Vivo Anxiolytic Screening (Elevated Plus
Maze)
Purpose: To assess CNS efficacy (anxiolysis) without sedation, a common property of

diazepane derivatives.[1][2]

Subjects: Male C57BL/6 mice (8-10 weeks). Dosing:

Vehicle (Saline).[1][2]

Positive Control (Diazepam, 1 mg/kg, IP).[1][2]

EMD-14 (Test doses: 3, 10, 30 mg/kg, IP).[1][2] Administer 30 mins prior to testing.

Procedure:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.chemsrc.com/en/cas/615-41-8_511103.html
https://www.chemsrc.com/cas/15263-53-3_746158.html
https://www.chemsrc.com/en/cas/615-41-8_511103.html
https://www.chemsrc.com/cas/15263-53-3_746158.html
https://www.chemsrc.com/en/cas/615-41-8_511103.html
https://www.chemsrc.com/cas/15263-53-3_746158.html
https://www.chemsrc.com/en/cas/615-41-8_511103.html
https://www.chemsrc.com/cas/15263-53-3_746158.html
https://www.chemsrc.com/en/cas/615-41-8_511103.html
https://www.chemsrc.com/cas/15263-53-3_746158.html
https://www.chemsrc.com/en/cas/615-41-8_511103.html
https://www.chemsrc.com/cas/15263-53-3_746158.html
https://www.chemsrc.com/en/cas/615-41-8_511103.html
https://www.chemsrc.com/cas/15263-53-3_746158.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1471702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms and two

closed arms.[1]

Trial: Place mouse in the center facing an open arm. Record behavior for 5 minutes via video

tracking (e.g., EthoVision).

Metrics:

% Time in Open Arms: Indicator of anxiolysis (Higher = Less Anxiety).[1][2]

Total Distance Moved: Indicator of general locomotor activity (sedation check).[1][2]

Interpretation:

If EMD-14 increases Open Arm time without reducing Total Distance, it is a selective

anxiolytic.[1][2]

If Total Distance drops significantly, the compound is sedative (common with off-target

histamine H1 or adrenergic blockade).[1][2]

Part 4: Mechanistic Visualization
The following diagram illustrates the hypothesized interaction of the protonated EMD-14

scaffold with a generic aminergic GPCR (e.g., Dopamine or Histamine), highlighting the

importance of the basic nitrogen.
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Caption: Molecular docking hypothesis showing the critical salt bridge between the protonated

N4 of EMD-14 and the conserved Aspartate residue in aminergic GPCRs.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1471702?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemsrc.com/en/cas/615-41-8_511103.html
https://www.chemsrc.com/cas/15263-53-3_746158.html
https://pubmed.ncbi.nlm.nih.gov/21354795/
https://pubmed.ncbi.nlm.nih.gov/21354795/
https://pubs.acs.org/doi/abs/10.1021/jm101067y
https://pubmed.ncbi.nlm.nih.gov/21299244/
https://pubmed.ncbi.nlm.nih.gov/21299244/
https://pubmed.ncbi.nlm.nih.gov/21299244/
https://www.eurekaselect.com/173202/article
https://www.benchchem.com/product/b1471702/docs#1-ethyl-2-methyl-1-4-diazepane-as-a-potential-cns-agent
https://www.benchchem.com/product/b1471702/docs#1-ethyl-2-methyl-1-4-diazepane-as-a-potential-cns-agent
https://www.benchchem.com/product/b1471702/docs#1-ethyl-2-methyl-1-4-diazepane-as-a-potential-cns-agent
https://www.benchchem.com/product/b1471702/docs#1-ethyl-2-methyl-1-4-diazepane-as-a-potential-cns-agent
https://www.benchchem.com/product/b1471702?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1471702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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